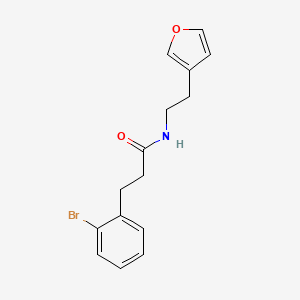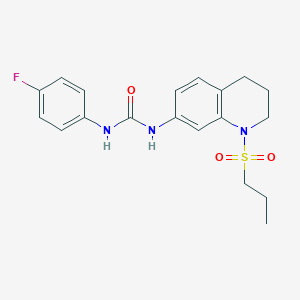
1-(4-氟苯基)-3-(1-(丙磺酰基)-1,2,3,4-四氢喹啉-7-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a propylsulfonyl group, a tetrahydroquinoline group, and a urea group . These functional groups could potentially give the compound a variety of interesting chemical properties and reactivities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction . The propylsulfonyl group could be introduced via a sulfonylation reaction . The tetrahydroquinoline group could be formed via a cyclization reaction . Finally, the urea group could be introduced via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely contribute to the compound’s overall polarity and could potentially participate in pi-pi stacking interactions. The propylsulfonyl group would likely make the compound more polar and could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several different functional groups. For example, the fluorine atom in the fluorophenyl group could potentially be replaced via a nucleophilic aromatic substitution reaction . The sulfonyl group could potentially be reduced to a sulfide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorophenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .科学研究应用
抑制潜力和分子相互作用
研究表明,某些结构上与本化合物相关的3-氟甲基-7-(N-取代氨基磺酰基)-1,2,3,4-四氢异喹啉对苯乙醇胺N-甲基转移酶(PNMT)表现出有效的抑制作用。这些抑制剂对PNMT表现出比对α2-肾上腺素受体更高的选择性,这可能归因于酶活性位点内的有利相互作用 (Grunewald 等,2006).
一项相关研究探索了类似化合物的设计、合成和评估,旨在提高亲脂性,从而增加穿透血脑屏障的可能性。这种方法可能对针对中枢神经系统疾病的药物设计产生影响 (Romero 等,2004).
潜在抗菌应用
- 某些喹诺酮衍生物,包括1-芳基-1,2,3,4-四氢喹啉,已对各种细菌菌株表现出有效的抗菌活性。这项研究表明在开发新的抗菌剂方面具有潜在应用 (Kuramoto 等,2003).
抗菌和抗真菌效力
- 涉及磺胺类和氨基甲酸酯类3-氟-4-吗啉代苯胺(一种与查询化合物结构相关的化合物)的研究已证明具有显着的抗菌和抗真菌活性。这些发现可能导致开发新的抗菌剂 (Janakiramudu 等,2017).
HDAC 抑制和抗增殖活性
- 一系列与本化合物结构相似的1-芳基磺酰基-6-(N-羟基丙烯酰胺)四氢喹啉已被确定为有效的组蛋白脱乙酰酶 (HDAC) 抑制剂。它们对癌细胞表现出显着的细胞毒性,表明在癌症治疗研究中具有潜力 (Liu 等,2015).
未来方向
The study of new compounds like “1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is an important part of advancing fields like medicinal chemistry and materials science. Future research could focus on exploring the compound’s reactivity, studying its physical and chemical properties, and investigating potential applications .
属性
IUPAC Name |
1-(4-fluorophenyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-2-12-27(25,26)23-11-3-4-14-5-8-17(13-18(14)23)22-19(24)21-16-9-6-15(20)7-10-16/h5-10,13H,2-4,11-12H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHRGESSQRARSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2600933.png)
![2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]pyridine](/img/structure/B2600935.png)
![5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2600936.png)
![N-[(2-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2600939.png)
![N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide](/img/structure/B2600941.png)
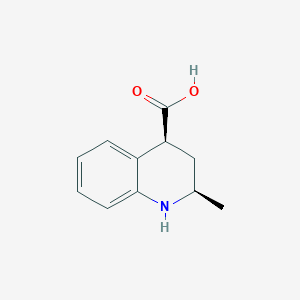
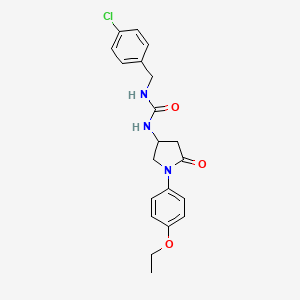
![1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600946.png)
![2-Chloro-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide](/img/structure/B2600947.png)
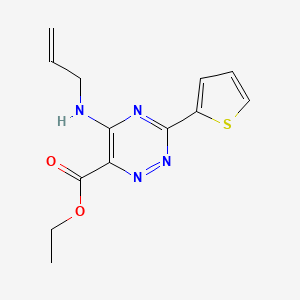
![N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2600949.png)
